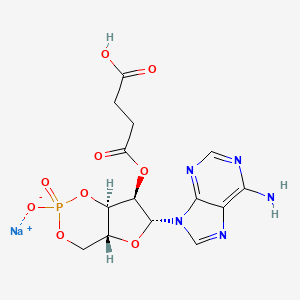![molecular formula C29H43LiN9O15P2 B562791 N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT CAS No. 102029-94-7](/img/new.no-structure.jpg)
N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT is a synthetic nucleotide derivative. This compound is known for its role in various biochemical processes, particularly in the context of enzymatic reactions and molecular biology research. It is often used in studies involving nucleotide interactions and enzyme kinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT involves multiple steps, starting with the modification of adenosine derivatives. The process typically includes the introduction of the 6-aminohexyl group to the adenine base, followed by the carbamoylmethylation of the nicotinamide moiety. The final step involves the formation of the lithium salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The reaction conditions are optimized to maintain the integrity of the nucleotide structure and to prevent degradation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety.
Reduction: Reduction reactions can occur at the adenine base, affecting its interaction with other molecules.
Substitution: Substitution reactions are common, especially involving the aminohexyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products: The major products formed from these reactions include modified nucleotides with altered functional groups, which can be used in further biochemical studies.
Scientific Research Applications
N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT is widely used in scientific research due to its versatility:
Chemistry: Used in studies of nucleotide interactions and enzyme kinetics.
Biology: Plays a role in understanding cellular processes involving nucleotides.
Medicine: Investigated for its potential in therapeutic applications, particularly in enzyme replacement therapies.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes and nucleotide-binding proteins. The 6-aminohexyl group enhances its binding affinity to these molecular targets, facilitating various biochemical reactions. The carbamoylmethyl group on the nicotinamide moiety plays a crucial role in stabilizing the compound’s interaction with enzymes, thereby influencing their activity.
Comparison with Similar Compounds
- N6-(6-Aminohexyl)-adenosine 2’,5’-diphosphate lithium salt
- N6-(6-Aminohexyl)-adenosine 3’,5’-diphosphate lithium salt
- N6-(6-Aminohexyl)-adenosine 5’-monophosphate
Uniqueness: N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT is unique due to the presence of both the 6-aminohexyl and carbamoylmethyl groups, which enhance its binding properties and stability. This dual modification allows for more specific interactions with enzymes and nucleotide-binding proteins, making it a valuable tool in biochemical research.
Properties
CAS No. |
102029-94-7 |
|---|---|
Molecular Formula |
C29H43LiN9O15P2 |
Molecular Weight |
826.599 |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;lithium |
InChI |
InChI=1S/C29H43N9O15P2.Li/c30-7-3-1-2-4-8-32-19(39)10-33-26-20-27(35-14-34-26)38(15-36-20)29-24(43)22(41)18(52-29)13-50-55(47,48)53-54(45,46)49-12-17-21(40)23(42)28(51-17)37-9-5-6-16(11-37)25(31)44;/h5-6,9,11,14-15,17-18,21-24,28-29,40-43H,1-4,7-8,10,12-13,30H2,(H5-,31,32,33,34,35,39,44,45,46,47,48);/t17-,18-,21-,22-,23-,24-,28-,29-;/m1./s1 |
InChI Key |
MBNLGKPSMGNISQ-AZEHUBOCSA-N |
SMILES |
[Li].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5NCC(=O)NCCCCCCN)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)


![2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)
![7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B562721.png)



![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)

